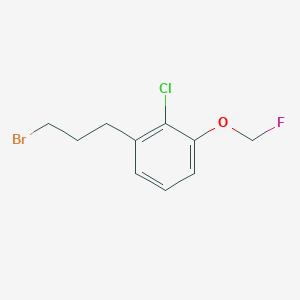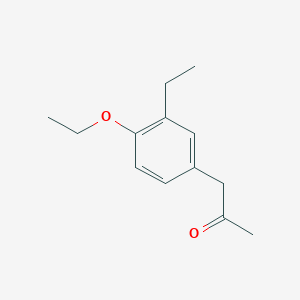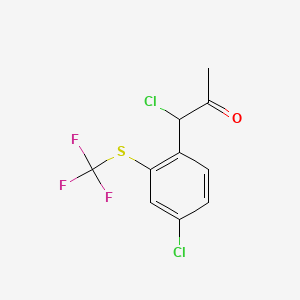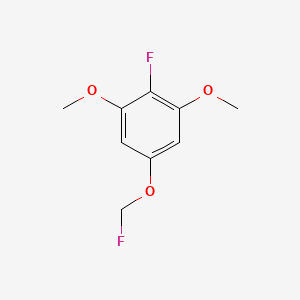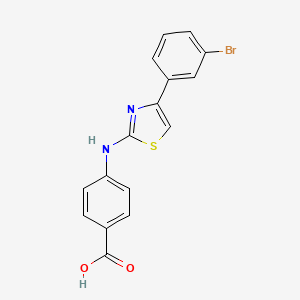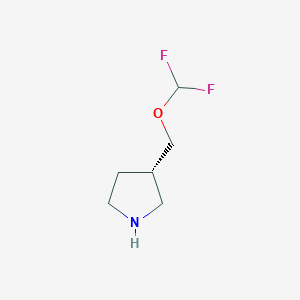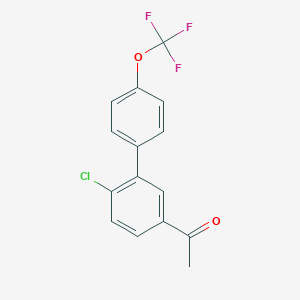
1-(6-Chloro-4'-(trifluoromethoxy)biphenyl-3-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone is a chemical compound with a complex structure that includes a chloro, trifluoromethoxy, and biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone typically involves multiple steps, starting with the preparation of the biphenyl core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the ethanone group to an alcohol.
Substitution: The chloro and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone involves its interaction with molecular targets such as enzymes or receptors. The chloro and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, while the ethanone group may participate in chemical reactions within biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-3-(trifluoromethoxy)phenyl)ethanone
- 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanone
- 1-(4-Bromo-3-(trifluoromethoxy)phenyl)ethanone
Uniqueness
1-(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone is unique due to the specific combination of chloro, trifluoromethoxy, and biphenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, which can be advantageous in various applications.
Properties
Molecular Formula |
C15H10ClF3O2 |
|---|---|
Molecular Weight |
314.68 g/mol |
IUPAC Name |
1-[4-chloro-3-[4-(trifluoromethoxy)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H10ClF3O2/c1-9(20)11-4-7-14(16)13(8-11)10-2-5-12(6-3-10)21-15(17,18)19/h2-8H,1H3 |
InChI Key |
UYYHHVRPYVQKIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



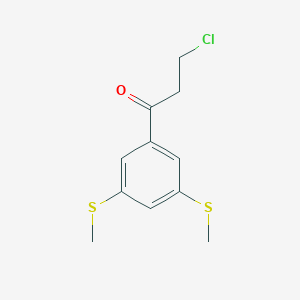
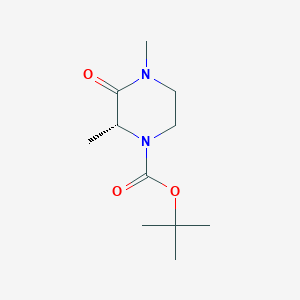
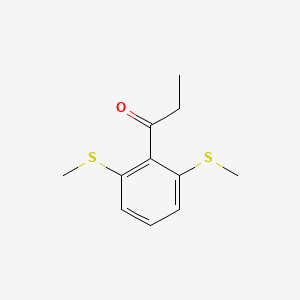
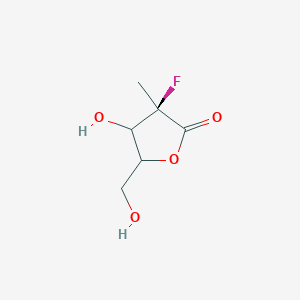
![2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14057407.png)
